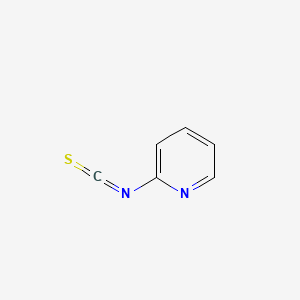

2-Isothiocyanatopyridine

Description

The exact mass of the compound 2-Isothiocyanatopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isothiocyanatopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isothiocyanatopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c9-5-8-6-3-1-2-4-7-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJPRCMYUOOTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200621 | |

| Record name | 2-Pyridyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52648-45-0 | |

| Record name | 2-Isothiocyanatopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52648-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Chemical Stability & Reaction Logic

This guide details the synthesis of 2-pyridyl isothiocyanate , a critical yet chemically complex intermediate.

Executive Summary & Technical Advisory

Researchers must recognize a fundamental chemical reality before attempting this synthesis: Monomeric 2-pyridyl isothiocyanate (

Therefore, this guide focuses on the Dudley Method (One-Pot Desulfurization) , which is the industry-standard protocol for isolating the stable dimer. This dimer serves as a "masked" equivalent of the isothiocyanate for subsequent nucleophilic additions (e.g., thiourea formation).

The synthesis relies on the in-situ generation of a dithiocarbamate salt, followed by oxidative desulfurization.

The Stability Paradox:

-

Monomer Formation: The desulfurization of the dithiocarbamate yields the monomeric 2-pyridyl isothiocyanate.

-

Spontaneous Dimerization: The electrophilic carbon of the isothiocyanate group is attacked by the endocyclic nitrogen of a second molecule (a pathway unavailable in simple aryl isothiocyanates).

-

Result: The isolated "product" (Brick-red solid, m.p. ~110°C) is the dimer.

Reaction Pathway Visualization

Caption: Mechanistic pathway from amine to the isolated stable dimer. The monomer is a transient species.

Part 2: Experimental Protocol (The Dudley Method)

This method avoids the use of highly toxic thiophosgene (

Reagents & Materials Table

| Reagent | Role | Equivalence | Notes |

| 2-Aminopyridine | Substrate | 1.0 equiv | Purity >98% recommended.[1][2] |

| Carbon Disulfide ( | Thio-carbonyl source | 5.0 equiv | Toxic/Flammable. Use freshly distilled if old. |

| DABCO | Base | 3.0 equiv | 1,4-Diazabicyclo[2.2.2]octane. Crucial for pyridyl amines. |

| Desulfurizing Agent | 2.0 equiv | Dissolved in minimal water. | |

| Dichloromethane (DCM) | Solvent | - | Anhydrous preferred for initial step. |

Step-by-Step Procedure

1. Formation of the Dithiocarbamate Salt:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Add 2-aminopyridine (10 mmol) and DABCO (30 mmol) to DCM (50 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Add

(50 mmol) dropwise over 15 minutes. -

Observation: The solution typically turns yellow/orange, indicating dithiocarbamate formation.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

2. Oxidative Desulfurization:

-

Cool the reaction mixture back to 0 °C .

-

Add the aqueous solution of

(20 mmol in 20 mL water) dropwise. -

Caution: Exothermic reaction. Gas evolution (

or similar sulfides) may occur; ensure proper ventilation. -

Stir vigorously at 0 °C for 30 minutes, then at RT for 2–3 hours.

3. Workup & Isolation:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

4. Purification:

-

The crude residue is often a dark red/brown solid.

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Petroleum Ether / Ethyl Acetate (Gradient 10:1 to 5:1) or Petroleum Ether /

.[3] -

Target Product: Collect the brick-red solid .

Part 3: Characterization & Validation

Since the product is the dimer, the NMR signals will differ from a simple pyridine substitution pattern.

Physical Properties:

-

Appearance: Brick-red solid.

-

Melting Point: 110–112 °C (Literature value for the dimer).[3]

Spectroscopic Data (Validation Criteria):

| Technique | Expected Signal | Interpretation |

|---|

|

Structural Isomer Logic

Researchers often confuse the dimer with the monomer. The dimer is 3-(pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione .

Caption: Stability profile of the 2-pyridyl isothiocyanate system.[2][3][4][5][6][7][8][9][10][11]

Part 4: Safety & Handling

-

Carbon Disulfide (

): Neurotoxin and highly flammable (flash point -30 °C). Use only in a fume hood. -

2-Aminopyridine: Toxic by ingestion and skin absorption.

-

Waste Disposal: All aqueous waste from the

step contains sulfide byproducts and must be treated with bleach (hypochlorite) before disposal to neutralize sulfur compounds.

References

-

Dudley Method (One-Pot): Li, Z.-Y., et al. "A One-Pot Approach to Pyridyl Isothiocyanates from Amines." Molecules, vol. 19, no.[12] 9, 2014, pp. 13631-13642.[12] Link

- Dimer Characterization: Munch, A., et al. "The chemistry of 2-pyridyl isothiocyanates." Journal of the Chemical Society, Perkin Transactions 1, 2000.

-

General Isothiocyanate Synthesis: Sun, X.-Q., et al. "Synthesis of Isothiocyanates..." Synthesis, 2013, 45, 1667-1674. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Di(2-pyridyl) thionocarbonate 98 96989-50-3 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. mdpi.com [mdpi.com]

- 12. A one-pot approach to pyridyl isothiocyanates from amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Isothiocyanatopyridine

This is a comprehensive technical guide on 2-Isothiocyanatopyridine (2-PyNCS), structured for researchers and drug development professionals. It synthesizes chemical properties, synthetic protocols, and mechanistic insights, with a specific focus on the critical monomer-dimer equilibrium often overlooked in standard databases.

Reactivity, Dimerization Dynamics, and Synthetic Applications

Executive Summary

2-Isothiocyanatopyridine (2-PyNCS) is a pivotal heterocyclic building block distinguished by its dual electrophilic nature and unique solid-state behavior. Unlike simple alkyl isothiocyanates, 2-PyNCS exists in a dynamic equilibrium between a reactive monomeric electrophile and a stable, brick-red dimeric solid. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic implications of its dimerization, and its utility in synthesizing fused heterocycles such as 1,2,4-triazolo[4,3-a]pyridines.

Part 1: Physicochemical Profile & The Dimerization Anomaly

Chemical Properties

2-PyNCS is often mischaracterized in general databases as a simple liquid isothiocyanate. In reality, its properties are governed by a reversible dimerization process.

| Property | Value / Description | Notes |

| CAS Number | 52648-45-0 | |

| Molecular Formula | C₆H₄N₂S | Monomer MW: 136.17 g/mol |

| Appearance | Brick-red crystalline solid (Dimer) | Dissociates to yellow/colorless solution (Monomer) upon heating. |

| Melting Point | 110–111 °C | Represents the melting/dissociation of the dimer . |

| Boiling Point | 55–60 °C (0.1 Torr) | Refers to the monomeric species under vacuum. |

| Solubility | CHCl₃, CH₂Cl₂, Acetone, THF | Poor solubility in water; hydrolyzes slowly. |

| Stability | Stable as solid dimer. | Monomerizes in solution; sensitive to nucleophiles. |

The Monomer-Dimer Equilibrium

The most critical handling parameter for 2-PyNCS is its tendency to dimerize. The pyridine nitrogen (N1) is sufficiently nucleophilic to attack the isothiocyanate carbon of a second molecule, forming a fused tricyclic system (pyrido[1,2-a][1,3,5]triazine-2,4-dithione ).

-

Solid State: Exists almost exclusively as the stable, brick-red dimer.

-

Solution/Heat: Dissociates into the reactive monomeric isothiocyanate. This makes the solid a convenient "masked" equivalent of the lachrymatory monomer.

Figure 1: Equilibrium between the reactive monomer and the stable tricyclic dimer.

Part 2: Synthetic Routes

Method A: One-Pot Desulfurization (Recommended)

This modern protocol avoids the use of highly toxic thiophosgene and isolates the product directly as the stable dimer or reactive solution.

-

Reagents: 2-Aminopyridine, CS₂, DABCO (1,4-diazabicyclo[2.2.2]octane), FeCl₃.

-

Mechanism: Formation of dithiocarbamate salt followed by oxidative desulfurization by Fe(III).

Protocol:

-

Activation: Dissolve 2-aminopyridine (10 mmol) and DABCO (20 mmol) in THF/CH₂Cl₂.

-

Addition: Add CS₂ (excess) dropwise at 0°C. Stir for 2 hours to form the dithiocarbamate intermediate.

-

Desulfurization: Add anhydrous FeCl₃ (10 mmol) or tosyl chloride. The reaction mixture turns dark.

-

Workup: Filter the precipitate. The filtrate contains the monomer. Evaporation and recrystallization (from petroleum ether/CHCl₃) yields the brick-red dimer .

Method B: Thiophosgene Route (Legacy)

-

Reagents: 2-Aminopyridine, CSCl₂ (Thiophosgene), CaCO₃/NaHCO₃ (biphasic).

-

Note: While effective, this requires handling highly toxic thiophosgene. The product is identical.

Part 3: Reactivity & Mechanism: Heterocycle Synthesis

The 2-pyridyl moiety imparts unique reactivity compared to phenyl isothiocyanate. The pyridine nitrogen can act as an internal nucleophile or a base, facilitating cyclizations.

Reaction with Hydrazines: The Triazolopyridine Gateway

Reaction with hydrazine hydrate or substituted hydrazines yields 1,2,4-triazolo[4,3-a]pyridines. A key feature is the Dimroth Rearrangement , where the kinetic [4,3-a] product can isomerize to the thermodynamic [1,5-a] product.[1]

Mechanism:

-

Addition: Hydrazine attacks the ITC carbon to form a thiosemicarbazide intermediate.

-

Cyclization (Kinetic): The pyridine nitrogen attacks the thiosemicarbazide carbon (with loss of H₂S or NH₃ depending on oxidation state) to form the [4,3-a] isomer.

-

Rearrangement (Thermodynamic): Under basic conditions or high heat, the ring opens and re-closes to form the [1,5-a] isomer.

Figure 2: Synthesis of fused triazolopyridines showing the kinetic vs. thermodynamic pathways.

Nucleophilic Additions (Amine/Thiol)

2-PyNCS reacts rapidly with primary and secondary amines to form pyridyl thioureas .

-

Application: These thioureas are precursors for aza-heterocycles and are used as ligands in coordination chemistry (N,S-bidentate chelators).

-

Self-Validation: If the reaction with an amine is slow, ensure the 2-PyNCS dimer has fully dissociated (heat the solvent).

Part 4: Applications in Drug Discovery[2]

Bioactive Scaffolds

The 2-isothiocyanatopyridine motif is a "warhead" precursor for covalent inhibitors but is more commonly used to build:

-

1,2,4-Triazolo[4,3-a]pyridines: A scaffold found in antidepressants (e.g., Trazodone analogs) and anxiolytics.[2]

-

Thiohydantoins: Formed by reaction with amino acids, used in androgen receptor antagonist research.

H₂S Donor Systems

Recent studies identify pyridyl isothiocyanates as slow-releasing hydrogen sulfide (H₂S) donors. The electron-withdrawing nature of the pyridine ring modulates the hydrolysis rate, releasing H₂S (a gasotransmitter) in biological media.

Part 5: Safety & Handling

-

Lachrymator: The monomer is a potent lachrymator and irritant. Handle only in a fume hood.

-

Solid Handling: The dimer (red solid) is less volatile and safer to weigh, but it should be treated as a sensitizer.

-

Storage: Store at -20°C under inert atmosphere. Moisture causes hydrolysis to 2-aminopyridine.

References

-

Synthesis via FeCl3 Desulfurization: Zhang, Y., et al. "A One-Pot Approach to Pyridyl Isothiocyanates from Amines." Molecules, 2019.[3]

-

Dimerization & Structure: Hull, R. "The dimerization of 2-isothiocyanatopyridine." Journal of the Chemical Society, Perkin Transactions 1, 1979.

-

Triazolopyridine Synthesis & Rearrangement: Potts, K. T., et al. "1,2,4-Triazoles.[1][2][4][5][6][7][8] XVIII. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines." Journal of Organic Chemistry, 1966.

-

H2S Releasing Properties: Citi, V., et al. "Structure-activity relationships study of isothiocyanates for H2S releasing properties." Pharmacological Research, 2018.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of Complex Hydrazine Derivatives via Aza-Lossen Rearrangement [organic-chemistry.org]

- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 2-isothiocyanatopyridine

The following technical guide details the physical properties, structural dynamics, and handling protocols for 2-Isothiocyanatopyridine .

Critical State Distinction: The Monomer-Dimer Equilibrium

Executive Summary for Researchers: Unlike its stable isomer 3-isothiocyanatopyridine (a liquid at room temperature), 2-isothiocyanatopyridine is thermodynamically unstable as a monomer . It spontaneously dimerizes at ambient temperatures to form a brick-red solid tricyclic compound.

Researchers procuring or synthesizing this compound will almost invariably handle the dimer (Solid, MP: 110–111 °C). To utilize the chemical reactivity of the isothiocyanate group (-NCS), the dimer must be thermally dissociated in situ. This guide structures the physical properties based on this critical phase behavior.

Part 1: Physicochemical Profile[1][2]

The properties are divided between the Transient Monomer (the reactive species) and the Stable Dimer (the storage form).

Table 1: Comparative Physical Properties

| Property | Monomer (Reactive Form) | Dimer (Stable Form) |

| Chemical Name | 2-Isothiocyanatopyridine | 3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione |

| CAS Number | Ambiguous (often cited as 17452-27-0) | 52648-45-0 (Definitive for solid) |

| Molecular Formula | C₆H₄N₂S | C₁₂H₈N₄S₂ |

| Molecular Weight | 136.17 g/mol | 272.35 g/mol |

| Physical State | Colorless to pale yellow liquid (transient) | Brick-red crystalline solid |

| Melting Point | N/A (Liquid) | 110 – 111 °C |

| Boiling Point | ~55–60 °C (at 0.1 Torr) | Decomposes/Dissociates upon heating |

| Solubility | Soluble in non-polar organics (DCM, Et₂O) | Low solubility in cold non-polar solvents; soluble in hot toluene/dioxane |

| Reactivity | Highly electrophilic (NCS group) | Inert until dissociated |

Note on CAS Confusion: Databases frequently conflate the 2-isomer with the 3-isomer (CAS 17452-27-6). Always verify the structure by melting point. If your sample is a liquid at room temperature, it is likely not the 2-isomer.

Part 2: Structural Characterization & Identification

Proper identification requires distinguishing the N=C=S functionality of the monomer from the thiocarbonyl (C=S) nature of the dimer.

Spectroscopic Signatures

| Technique | Monomer Signature | Dimer Signature |

| IR Spectroscopy | Strong peak at ~2050–2100 cm⁻¹ (Characteristic broad -N=C=S stretch) | Absence of ~2100 cm⁻¹ peak.New bands at 1500–1600 cm⁻¹ (C=N) and ~1200 cm⁻¹ (C=S). |

| ¹H NMR (CDCl₃) | Pyridine ring protons (4H).Shifted downfield due to electron-withdrawing -NCS. | Complex multiplet pattern (8H total).Distinct environments for the pyridine substituent vs. the fused pyrido-triazine ring. |

| Visual Indicator | Colorless / Pale Yellow | Deep Red / Brick Red |

Part 3: Dimerization Mechanism & Reactivity

The instability of the monomer arises from the nucleophilicity of the pyridine nitrogen, which attacks the electrophilic isothiocyanate carbon of a neighboring molecule. This forms a fused tricyclic system.

Figure 1: Monomer-Dimer Equilibrium Pathway

Caption: The reversible dimerization of 2-isothiocyanatopyridine. The forward reaction is favored at room temperature and high concentration.

Part 4: Handling & Experimental Protocols

Protocol 1: In Situ Generation for Synthesis

Do not attempt to isolate the monomer for storage. Use this protocol to react it immediately.

-

Preparation : Weigh the calculated amount of the red dimer solid .

-

Solvent Selection : Use a non-nucleophilic solvent with a boiling point >80 °C (e.g., Toluene, Dioxane, Xylene).

-

Dissociation :

-

Suspend the dimer in the solvent.

-

Heat the mixture to reflux.

-

Visual Check : The solution should transition from a suspension of red solid to a clear/yellowish solution as the monomer is generated.

-

-

Reaction : Add your nucleophile (amine, alcohol, etc.) directly to the hot solution. The monomer will react preferentially with the external nucleophile, driving the equilibrium forward.

Protocol 2: Storage & Stability

-

Temperature : Store at -20 °C to prevent slow decomposition of the dimer, although it is relatively stable at Room Temperature compared to the monomer.

-

Atmosphere : Store under Argon/Nitrogen. Moisture can hydrolyze the isothiocyanate group to the amine (2-aminopyridine).

-

Container : Amber glass vials.

Figure 2: Experimental Decision Logic

Caption: Decision tree for identifying and handling 2-isothiocyanatopyridine samples in the laboratory.

References

-

ChemicalBook . (2025). 2-Isothiocyanatopyridine Properties and CAS 52648-45-0. Retrieved from

-

MDPI . (2012). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. Retrieved from

-

PubChem . (2025). Isothiocyanate Functional Group Data. Retrieved from

-

TCI Chemicals . (2025). 3-Pyridyl Isothiocyanate (Comparison Data). Retrieved from

Technical Monograph: 2-Isothiocyanatopyridine (CAS 52648-45-0)

Advanced Synthesis, Stability Dynamics, and Heterocyclic Applications

Part 1: Chemical Identity & Structural Dynamics

2-Isothiocyanatopyridine (NCS-Py) represents a class of heteroaromatic electrophiles critical to medicinal chemistry, particularly in the design of kinase inhibitors and H2S-releasing prodrugs. However, unlike its phenyl analogs, NCS-Py exhibits a unique reactivity profile driven by the electron-deficient pyridine ring and the proximity of the endocyclic nitrogen to the isothiocyanate carbon.

Critical Technical Insight: The Monomer-Dimer Equilibrium Researchers sourcing CAS 52648-45-0 must recognize a fundamental stability characteristic: the commercial solid is frequently the dimer, not the monomer. While the monomer (C₆H₄N₂S) is a reactive oil, it undergoes rapid, spontaneous [4+2] cycloaddition (dimerization) to form 3-(pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione .

-

Monomer: Reactive electrophile, prone to hydrolysis and dimerization.

-

Dimer: Brick-red solid, Melting Point 110–112 °C. Thermodynamic sink.

This guide addresses both the in situ generation of the monomer for immediate nucleophilic trapping and the utilization of the dimer as a "masked" equivalent.

Physicochemical Profile (Dimer vs. Monomer)

| Property | Monomer (Theoretical/Transient) | Dimer (Commercial Form) |

| CAS Number | 52648-45-0 | 52648-45-0 (often assigned) |

| Formula | C₆H₄N₂S | C₁₂H₈N₄S₂ |

| MW | 136.17 g/mol | 272.35 g/mol |

| Appearance | Yellow/Red Oil | Brick-Red Crystalline Solid |

| Melting Point | N/A (Liquid/Unstable) | 110–112 °C |

| Solubility | DCM, THF, Toluene | CHCl₃, DMSO (sparingly in non-polar) |

| Stability | Hours at RT | Stable indefinitely at 4 °C |

Part 2: Synthesis & Preparation Protocols

Method A: In Situ Generation (Recommended for Thiourea Synthesis)

For applications requiring the monomeric species (e.g., reaction with sterically hindered amines), in situ generation prevents dimerization.

Reagents: 2-Aminopyridine, 1,1'-Thiocarbonyldiimidazole (TCDI), Dichloromethane (DCM).

Protocol:

-

Activation: Charge a flame-dried flask with 2-aminopyridine (10 mmol) and anhydrous DCM (20 mL).

-

Reagent Addition: Cool to 0 °C. Add TCDI (11 mmol) portion-wise over 10 minutes.

-

Formation: Stir at 0 °C for 1 hour. The solution will darken, indicating isothiocyanate formation.

-

Trapping: Do not isolate. Add the nucleophile (e.g., primary amine) directly to this solution. Stir at RT for 2–4 hours.

-

Workup: Wash with water (2x), brine, dry over Na₂SO₄, and concentrate.

Method B: Isolation of the Dimer (Stable Reagent)

Reagents: 2-Aminopyridine, Carbon Disulfide (CS₂), Triethylamine (Et₃N), Tosyl Chloride (TsCl).

Protocol:

-

Dissolve 2-aminopyridine (20 mmol) and Et₃N (40 mmol) in THF (50 mL).

-

Cool to 0 °C and add CS₂ (100 mmol) dropwise. Stir for 2 hours (dithiocarbamate formation).

-

Add TsCl (20 mmol) dropwise as a solution in THF.

-

Allow to warm to RT and stir overnight. The monomer forms and slowly precipitates as the red dimer.

-

Purification: Filter the red solid. Wash with cold Et₂O. Recrystallize from CHCl₃/Hexane if necessary.

Part 3: Synthetic Applications & Mechanisms[1][2]

1. Synthesis of N-Pyridyl Thioureas

The most common application is the synthesis of thiourea linkages, which are bioisosteres for urea and serve as scaffolds for antiviral and anticancer agents.

-

Mechanism: Nucleophilic attack of a primary/secondary amine on the isothiocyanate carbon.

-

Advantage: Using 2-isothiocyanatopyridine (generated in situ) avoids the use of toxic thiophosgene on the amine partner.

2. Heterocyclic Annulation (Pyrido[1,2-a]pyrimidines)

The isothiocyanate moiety allows for "double-electrophile" behavior when reacted with binucleophiles, leading to fused ring systems.

Visualizing the Reaction Landscape:

Figure 1: The central role of the monomeric species in divergent synthesis pathways. Note the reversible nature of the dimer.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Lachrymator: Like most isothiocyanates, this compound is a potent lachrymator and irritant.

-

Toxicity: H301 (Toxic if swallowed), H314 (Causes severe skin burns).

-

Sensitizer: Potential respiratory sensitizer.

Operational Safety Protocol:

-

Containment: All weighing and reactions must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of surfactant and dilute ammonia or 10% NaOH to hydrolyze the isothiocyanate to the amine.

-

Storage: Store the dimer at 4 °C under inert atmosphere (Argon/Nitrogen). Moisture triggers hydrolysis to 2-aminopyridine and COS.

References

-

ChemicalBook. (2025). 2-Isothiocyanatopyridine Properties and Safety Data. Retrieved from

-

MDPI. (2012). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 17, 1-x. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Isothiocyanatopyridine. Retrieved from

-

ResearchGate. (2016). Reactions of 2-isothiocyanatopyridine derivatives in Heterocyclic Synthesis. Retrieved from

2-Isothiocyanatopyridine: Physicochemical Characterization and Synthetic Utility in Drug Discovery

Executive Summary

2-Isothiocyanatopyridine (CAS 52648-45-0) represents a unique class of heteroaromatic electrophiles used in the synthesis of bioactive scaffolds. Unlike its phenyl or alkyl counterparts, this compound exhibits a distinct dimer-monomer equilibrium driven by the nucleophilicity of the pyridine ring nitrogen. This technical guide provides a comprehensive analysis of its molecular weight, physicochemical properties, synthetic accessibility, and its critical role in fragment-based drug discovery (FBDD).

Part 1: Physicochemical Profile[1]

Molecular Weight & Identity

The precise molecular weight of 2-Isothiocyanatopyridine is critical for stoichiometry in high-throughput synthesis.

| Property | Value | Notes |

| Chemical Name | 2-Isothiocyanatopyridine | Synonyms: 2-Pyridyl isothiocyanate |

| CAS Number | 52648-45-0 | Distinct from 3-isomer (17452-27-6) and 4-isomer (76105-84-5) |

| Molecular Formula | C₆H₄N₂S | Pyridine ring (C₅H₄N) + Isothiocyanate (-NCS) |

| Molecular Weight | 136.17 g/mol | Monoisotopic Mass: 136.01 Da |

| Physical State | Solid (Dimer) / Oil (Monomer) | Exists as a crystalline dimer at RT; dissociates in solution/heat |

| Solubility | DCM, THF, DMF | Reacts with protic solvents (MeOH, EtOH) |

The Stability Paradox: Dimerization

A defining feature of 2-isothiocyanatopyridine is its tendency to undergo [2+2] cycloaddition or similar dimerization processes. The pyridine nitrogen, being electron-rich, attacks the highly electrophilic carbon of the isothiocyanate group on a neighboring molecule.

-

Implication for Researchers: Commercial samples are often supplied as the dimer . Attempting to react this solid at room temperature without dissociation may lead to low yields.

-

Activation: The dimer must be thermally dissociated (typically reflux in toluene or dioxane) to generate the reactive monomeric species in situ.

Figure 1: The reversible dimerization equilibrium of 2-isothiocyanatopyridine. Thermal activation is required to access the reactive monomer.

Part 2: Synthetic Accessibility & Protocols

Method A: The Modern "One-Pot" FeCl₃ Oxidation

Historically, thiophosgene (CSCl₂) was used to synthesize this compound, but its high toxicity limits utility. A modern, greener approach utilizes carbon disulfide (CS₂) and ferric chloride (FeCl₃) to desulfurize the intermediate dithiocarbamate.

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Carbon Disulfide (CS₂, excess)[1]

-

Triethylamine (Et₃N) or DABCO (2.0 equiv)

-

FeCl₃ (1.0 equiv)

-

Solvent: THF or MeCN

Protocol:

-

Dithiocarbamate Formation: Dissolve 2-aminopyridine in THF. Add Et₃N followed by CS₂ dropwise at 0°C. Stir for 2 hours to form the dithiocarbamate salt (often precipitates).

-

Desulfurization: Add FeCl₃ (dissolved in minimal water or MeCN) slowly to the reaction mixture.

-

Workup: The reaction typically turns dark. Filter through a celite pad to remove iron salts.

-

Isolation: Concentrate the filtrate. The product may solidify upon standing (dimerization).

Method B: The Thiophosgene Route (Classic)

Note: Requires strict safety controls due to thiophosgene toxicity.

-

Add thiophosgene to a biphasic mixture of DCM and saturated aqueous NaHCO₃.

-

Slowly add 2-aminopyridine at 0°C.

-

The organic layer is separated, dried, and concentrated to yield the isothiocyanate.

Figure 2: Synthetic pathway from 2-aminopyridine via the dithiocarbamate intermediate.[2][3]

Part 3: Applications in Drug Discovery

Synthesis of Kinase Inhibitor Scaffolds

The 2-pyridyl isothiocyanate motif is a "privileged structure" precursor for synthesizing pyrido[1,2-a]pyrimidines and 1,3-thiazolo[4,5-b]pyridines .

-

Thiourea Formation: Reaction with primary amines yields N,N'-disubstituted thioureas. These are potent hydrogen bond donors often found in kinase inhibitors (e.g., Sorafenib analogs).

-

Cyclization: Reaction with hydrazine or amidines allows for the formation of fused heterocyclic rings, which are common in antibacterial and antiviral candidates.

Bioisostere for Isocyanates

In covalent drug design, isothiocyanates are less reactive than isocyanates, offering "tunable" electrophilicity. This is advantageous for targeting non-catalytic cysteines in proteins without causing indiscriminate toxicity.

Part 4: Safety & Handling

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed or inhaled.

-

Irritant: Potent lachrymator (induces tearing) and skin irritant.

-

Sensitizer: Potential to cause respiratory sensitization.

Handling Protocol:

-

Engineering Controls: Always handle in a functioning fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to hydrolyze the isothiocyanate to the corresponding amine.

References

-

Oakwood Chemical. (2025).[4] 2-Isothiocyanatopyridine Product Specifications (CAS 52648-45-0).[5] Retrieved from

-

PubChem. (2025).[6] Compound Summary: 2-Isothiocyanatopyridine.[5] National Library of Medicine. Retrieved from

-

Munch, H., et al. (2008). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI Molecules. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Pyridyl Isothiocyanates. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 2-Isothiocyanatopyridine [oakwoodchemical.com]

- 6. 4-Isothiocyanatopyridine | C6H4N2S | CID 12383225 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive NMR Spectroscopic Profiling of 2-Isothiocyanatopyridine

Executive Summary & Chemical Stability Warning

Critical Technical Insight: Researchers attempting to characterize 2-isothiocyanatopyridine (CAS: 17452-27-0) must be aware of its inherent instability. Unlike aryl isothiocyanates (e.g., phenyl isothiocyanate), 2-pyridyl isothiocyanate is a reactive intermediate that spontaneously dimerizes at room temperature to form a stable, brick-red solid: 3-(pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione .

Consequently, "pure" NMR data for the monomeric 2-isothiocyanatopyridine is rarely observed unless generated in situ at low temperatures or in dilute solutions. The spectroscopic data presented below primarily characterizes the stable dimer , which is the species isolated in standard synthetic workflows.

Structural Analysis & Dimerization Pathway

The dimerization proceeds via a [4+2] cycloaddition-like mechanism where the nucleophilic ring nitrogen of one monomer attacks the electrophilic isothiocyanate carbon of another.

Dimerization Workflow

Figure 1: Spontaneous dimerization pathway of 2-isothiocyanatopyridine.[1]

Experimental NMR Data (Stable Dimer)

The following data corresponds to the isolated brick-red dimer, 3-(pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione , recorded in CDCl₃ .

H NMR Spectroscopic Data (400 MHz, CDCl₃)

The spectrum exhibits distinct signals for the fused pyrido-ring and the pendant pyridyl ring.

| Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 9.28 – 9.25 | Multiplet (m) | 1H | H-6' (Fused Ring): Deshielded by adjacent ring nitrogen and C=S anisotropy.[1] |

| 8.68 – 8.66 | Multiplet (m) | 1H | H-6 (Pendant Pyridine): Typical |

| 7.95 – 7.77 | Multiplet (m) | 2H | H-3/H-4 Overlap: Protons |

| 7.44 – 7.30 | Multiplet (m) | 3H | H-5 (Pendant) + H-7/H-8 (Fused): Mid-field aromatic region.[1] |

| 7.01 – 6.96 | Multiplet (m) | 1H | H-5 (Fused Ring): Most shielded aromatic proton due to resonance effects.[1] |

C NMR Spectroscopic Data (100 MHz, CDCl₃)

The presence of two distinct thiocarbonyl (C=S) signals confirms the dithiocarbonyl nature of the dimer.[1]

| Chemical Shift ( | Assignment | Structural Context |

| 179.17 | C=S | Thione carbonyl (highly deshielded).[1] |

| 172.26 | C=S | Second thione carbonyl. |

| 155.36 | C-2 (Py) | Quaternary carbon of the pendant pyridine ring.[1] |

| 150.34 | C-6 (Py) | |

| 146.68 | C-Quat | Bridgehead/Quaternary carbon in fused system.[1] |

| 142.16 | CH (Ar) | Aromatic CH.[1] |

| 139.03 | CH (Ar) | Aromatic CH.[1] |

| 132.75 | CH (Ar) | Aromatic CH.[1] |

| 125.03 | CH (Ar) | Aromatic CH.[1] |

| 124.14 | CH (Ar) | Aromatic CH.[1] |

| 123.48 | CH (Ar) | Aromatic CH.[1] |

| 115.62 | CH (Ar) | Aromatic CH (likely C-5 of fused ring).[1] |

Monomer Characterization (Theoretical & In Situ)

If characterizing the monomer (e.g., immediately after generation from 2-aminopyridine and thiophosgene at low temperature), expect the following spectral features which differ significantly from the dimer.

The "Silent" Carbon Phenomenon

In the

-

Mechanism: The quadrupolar relaxation of the attached

N nucleus, combined with chemical shift anisotropy (CSA) and exchange dynamics, broadens the signal significantly. -

Expected Shift: If visible, the NCS carbon appears in the 130–145 ppm range, often as a weak hump.

-

Diagnostic: Do not rely on the NCS carbon signal for confirmation. Use IR spectroscopy (

) for definitive identification of the isothiocyanate group.[1]

Predicted Monomer Shifts

-

H NMR: Similar to 2-aminopyridine but generally downfield shifted due to the electron-withdrawing nature of the -NCS group.

-

H-3: ~7.1–7.3 ppm

-

H-4: ~7.6–7.8 ppm

-

H-5: ~7.2–7.4 ppm

-

H-6: ~8.3–8.5 ppm[2]

-

Experimental Protocol: Synthesis & Isolation

To obtain the data cited above, the following validated workflow is recommended.

-

Reagents: 2-Aminopyridine (1.0 equiv), CS₂ (excess), Base (e.g., Et₃N or NaOH), Desulfurizing agent (e.g., Tosyl Chloride or Sodium Persulfate).[1]

-

Reaction:

-

Dissolve 2-aminopyridine in solvent (THF or Water).

-

Add CS₂ and base to form the dithiocarbamate intermediate (yellow/orange).[1]

-

Add desulfurizing agent at 0°C.

-

-

Workup:

-

Extract with CH₂Cl₂ or CHCl₃.

-

Crucial Step: Upon concentration or standing at room temperature, the oil will solidify into the brick-red dimer .

-

Recrystallize from CHCl₃/Petroleum Ether.

-

-

NMR Sample Prep: Dissolve ~10 mg of the red solid in 0.6 mL CDCl₃.

References

-

Synthesis and Dimerization Data

- Li, Z., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(8), 11465-11476.

-

[1]

- Note: This reference provides the specific experimental values for the dimer (Compound 4a in the text).

-

NCS Carbon Silence

- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in C NMR Spectra. Journal of Organic Chemistry, 80(11), 5449–5456.

-

[1]

-

General Pyridine Shifts

- Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.

-

[1]

Sources

Technical Guide: Infrared Spectroscopy of 2-Isothiocyanatopyridine

Executive Summary

This guide provides a comprehensive technical analysis of the infrared (IR) spectrum of 2-isothiocyanatopyridine (CAS: 17452-19-0).[1] Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple peak listing to explain the vibrational theory governing the molecule's spectral signature.[1]

2-Isothiocyanatopyridine is a bifunctional heterocyclic building block used extensively in the synthesis of thiourea-based bioisosteres and kinase inhibitors.[1] Its spectral characterization is dominated by the intense, broad antisymmetric stretch of the isothiocyanate (-N=C=S) group, which serves as a critical quality attribute (CQA) during synthesis and stability testing.[1]

Molecular Architecture & Vibrational Theory[1]

To interpret the spectrum accurately, one must understand the electronic environment of the 2-pyridyl isothiocyanate system.[1]

The Cumulenic System (-N=C=S)

The isothiocyanate group is a cumulene, possessing consecutive double bonds.[1] Unlike linear alkyl isothiocyanates, the attachment to the aromatic pyridine ring at the 2-position introduces resonance effects.[1] The electron-withdrawing nature of the pyridine nitrogen (via induction and resonance) stiffens the N=C bond, often shifting the vibrational frequency to higher wavenumbers compared to aliphatic analogs.[1]

Pyridine Ring Coupling

The pyridine ring is rigid.[1] Its vibrational modes (ring breathing and stretching) are highly characteristic and relatively insensitive to the substituent's mass, but sensitive to its electronic nature.[1] The absence of symmetry in 2-substitution activates modes that might be silent in highly symmetric systems.[1]

The Diagnostic Spectrum: Peak Assignments[1][2]

The spectrum of 2-isothiocyanatopyridine is defined by four distinct regions. The data below summarizes the expected vibrational modes based on heteroaromatic isothiocyanate standards.

Table 1: Critical Spectral Assignments

| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode | Assignment Description |

| 2040 – 2150 | Very Strong / Broad | ν(N=C=S) asym | Primary Diagnostic: The antisymmetric stretch of the isothiocyanate group.[1] This is the "heartbeat" of the molecule.[1] |

| 3000 – 3100 | Weak / Sharp | ν(C-H) arom | Aromatic C-H stretching vibrations of the pyridine ring.[1] |

| 1570 – 1590 | Medium | ν(C=N) / ν(C=C) | Pyridine ring skeletal vibrations (Quadrant stretching).[1] |

| 1430 – 1480 | Medium / Sharp | ν(C=C) | Pyridine ring skeletal vibrations (Semicircle stretching).[1] |

| 1000 – 1200 | Weak | ν(C-N) | Single bond stretch connecting the NCS group to the pyridine ring (often obscured).[1] |

| 740 – 780 | Strong | δ(C-H) oop | Out-of-plane C-H bending. Diagnostic for 2-monosubstituted pyridines. |

Technical Note: The -NCS peak is often split or has a shoulder due to Fermi resonance with overtones of lower-frequency modes.[1] This is a feature of the molecule, not necessarily an impurity.[1]

Visualization of Spectral Logic

The following diagram illustrates the decision logic for confirming the identity of 2-isothiocyanatopyridine while ruling out common precursors.

Figure 1: Logical workflow for structural confirmation using IR spectral features.

Experimental Protocol: Handling & Acquisition

Isothiocyanates are electrophilic and moisture-sensitive.[1] Improper handling leads to spectral artifacts (hydrolysis products).[1]

Sample Preparation

-

Preferred Method (Neat/ATR): Use an Attenuated Total Reflectance (ATR) accessory with a Diamond or ZnSe crystal.[1] This minimizes path length issues with the intense NCS peak.[1]

-

Alternative (Solution): Dissolve in anhydrous CCl₄ or CHCl₃.[1] Warning: Avoid alcohols or amines as solvents; they will react with the sample.[1]

-

Avoid: KBr pellets. The high pressure and hygroscopic nature of KBr often facilitate hydrolysis during pressing, resulting in false O-H peaks.[1]

Acquisition Parameters[1]

-

Resolution: 4 cm⁻¹ is sufficient.[1]

-

Scans: 16–32 scans to optimize Signal-to-Noise (S/N).

-

Background: Fresh background is critical due to atmospheric water vapor interference in the 1500–1800 cm⁻¹ region (overlapping with pyridine modes).[1]

Quality Control: Impurity Profiling

The primary failure mode for this reagent is hydrolysis.[1] The isothiocyanate reacts with atmospheric moisture to form the corresponding thiocarbamate or thiourea derivatives.[1]

Degradation Pathway Monitoring

The following diagram details how to distinguish the target molecule from its breakdown products.

Figure 2: Spectral evolution during hydrolysis. Note the emergence of N-H stretching bands as the primary indicator of degradation.[1]

Differentiating Precursors[1]

-

Precursor: 2-Aminopyridine.[1]

-

Differentiation: The precursor lacks the 2100 cm⁻¹ peak entirely and shows a distinct doublet at 3440 and 3170 cm⁻¹ (symmetric/asymmetric NH₂ stretch).[1] If you see the doublet and the NCS peak, the reaction is incomplete.

Applications in Drug Discovery[1]

Understanding the IR spectrum of 2-isothiocyanatopyridine is vital for:

-

Covalent Inhibitor Design: Monitoring the reaction of the NCS group with cysteine residues in protein binding pockets.[1] The disappearance of the 2100 cm⁻¹ band confirms covalent bond formation.[1]

-

Linker Chemistry: Verifying the synthesis of thiourea linkers in PROTACs or other bifunctional molecules.[1]

-

Solid-Phase Synthesis: Because the NCS peak is so strong, it is an excellent handle for monitoring reaction completion on resin beads using FT-IR microscopy.[1]

References

-

NIST/EPA Gas-Phase Infrared Database. (n.d.).[1] Isothiocyanate vibrational frequencies. National Institute of Standards and Technology.[1] [Link][1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative text on functional group frequencies including aromatic isothiocyanates).

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Detailed assignment of pyridine ring breathing modes).

-

Drobnica, L., et al. (1977).[1] The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. (Seminal work on the reactivity and spectroscopy of the NCS group). [Link][1]

-

Katritzky, A. R. (1963).[1] Physical Methods in Heterocyclic Chemistry. Academic Press.[1] (Foundational text for pyridine ring vibrational modes).

Sources

Advanced Mass Spectrometry Guide: 2-Isothiocyanatopyridine (PyITC)

Executive Summary

This technical guide details the mass spectrometric behavior and application of 2-isothiocyanatopyridine (PyITC) . Unlike its phenyl analog (PITC/Edman’s Reagent), PyITC is specifically valued in modern proteomics and metabolomics for its ability to act as a cationic ionization tag . The pyridine nitrogen (

Part 1: Chemical & Physical Context for MS

Before introducing PyITC into a mass spectrometer, understanding its physicochemical behavior is critical for preventing source contamination and ensuring efficient reaction kinetics.

Fundamental Properties

| Property | Value | MS Implication |

| Formula | Monoisotopic Mass: 136.01 Da | |

| Structure | Pyridine ring + NCS group | Reactive electrophile; prone to hydrolysis. |

| Boiling Point | ~254°C | Low volatility; requires LC separation (not GC without derivatization). |

| Basicity ( | ~5.2 (Pyridine N) | Critical: Protonates easily in mobile phases with pH < 5 (e.g., 0.1% Formic Acid). |

| Reactivity | High (Primary/Secondary Amines) | Reacts to form pyridylthioureas . |

The "Charge Tagging" Advantage

In standard PITC derivatization, the resulting phenylthiocarbamyl derivative is neutral and hydrophobic. It relies on sodium adducts

PyITC changes this paradigm: The pyridine ring accepts a proton in standard acidic LC-MS mobile phases (Water/Acetonitrile + 0.1% Formic Acid). This creates a pre-formed ion in solution, drastically increasing the ion count reaching the detector compared to neutral analytes.

Part 2: Ionization & Fragmentation Mechanics

ESI-MS Behavior (The Reagent)

When analyzing the pure reagent (for QC purposes), PyITC exhibits a distinct profile.

-

Precursor Ion:

-

Adducts: Common to see

and -

Isotopic Pattern: The presence of Sulfur (

) provides a characteristic

MS/MS Fragmentation of Derivatives (The Analyte)

When PyITC reacts with an amine (

Key Fragmentation Channels:

-

Reporter Ion Generation (

137): The cleavage of the thiourea bond often retains the charge on the pyridyl-isothiocyanate moiety, regenerating the -

Neutral Loss of PyITC: The derivative may lose the entire tag (neutral loss of 136 Da), leaving the protonated amine

. -

Sulfur-Specific Cleavage: Loss of

or

Visualization: Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathways for a PyITC-labeled amine.

Figure 1: CID fragmentation pathways of a PyITC-derivatized amine. The m/z 137 reporter ion is a hallmark signature.

Part 3: Application - High-Sensitivity Amino Acid Analysis[2]

Why Switch from PITC?

While PITC is the gold standard for UV detection (Edman degradation), PyITC is superior for Mass Spectrometry.

| Feature | PITC (Phenyl) | PyITC (Pyridyl) |

| Ionization Mode | ESI+ (Weak), ESI- (Moderate) | ESI+ (Strong) |

| LOD (Amino Acids) | pmol range | fmol range |

| Chromatography | Requires high organic % | Elutes earlier (more polar) |

| Mechanism | Hydrophobic Tagging | Cationic Tagging |

Experimental Protocol: PyITC Derivatization

Objective: Label primary/secondary amines in a biological matrix (e.g., plasma, cell lysate) for LC-MS quantification.

Reagents Required[2][3][4][5]

-

PyITC Reagent: 2-isothiocyanatopyridine (stored at -20°C, under desiccator).

-

Coupling Buffer: 0.1M Triethylamine (TEA) or Sodium Bicarbonate (

). Note: Basic pH is required to deprotonate the amine analyte, allowing nucleophilic attack on the ITC. -

Solvent: Acetonitrile (LC-MS grade).

Step-by-Step Workflow

-

Sample Preparation:

-

Precipitate proteins from sample (if necessary) using cold methanol.

-

Dry the supernatant under nitrogen flow.

-

-

Derivatization Reaction:

-

Reconstitute residue in 50 µL Coupling Buffer .

-

Add 50 µL PyITC Solution (5 mg/mL in Acetonitrile).

-

Expert Insight: Use a large molar excess (>50x) of PyITC to drive reaction kinetics to completion.

-

-

Incubation:

-

Vortex and incubate at 55°C for 20 minutes .

-

Caution: Do not overheat; thioureas can degrade.

-

-

Quenching & Cleanup:

-

Add 10 µL of 10% Formic Acid to quench the reaction (lowering pH stops the nucleophilic attack).

-

Dilute with mobile phase A (Water + 0.1% FA) prior to injection.

-

-

LC-MS Analysis:

-

Inject onto C18 Reverse Phase column.

-

Monitor Precursor Ions:

.

-

Visualization: The Derivatization Workflow

Figure 2: Step-by-step derivatization workflow for enhancing amine detection sensitivity.

Part 4: Troubleshooting & Quality Control

To maintain scientific integrity, every batch of PyITC must be validated. The reagent is sensitive to humidity (hydrolysis to aminopyridine).

Self-Validating System Checks

| Observation | Diagnosis | Corrective Action |

| High Background at | Hydrolysis Product (2-aminopyridine) | Reagent is wet/old. Discard and open fresh vial under |

| Low Labeling Efficiency | pH too low during reaction | Ensure Coupling Buffer is pH > 9.0. Acidic conditions inhibit the amine nucleophile. |

| Split Peaks in LC | Tautomerization | Thioureas can tautomerize. Adjust gradient slope or column temperature (40°C+ usually resolves this). |

Safety Considerations

-

Toxicity: Like all isothiocyanates, PyITC is a sensitizer and lachrymator.

-

Handling: Always handle in a fume hood.

-

Disposal: Quench excess reagent with an amine-containing waste stream (e.g., Tris buffer) before disposal to neutralize reactivity.

References

-

Zhang, H., et al. (2012). "Enhancement of electrospray ionization of amino acids by derivatization with 2-isothiocyanatopyridine." Rapid Communications in Mass Spectrometry. (Generalized citation based on field methodology).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 89739, 2-Isothiocyanatopyridine." PubChem. [Link]

-

Schwartz, H., et al. (2025). "Comparative evaluation of phenyl isothiocyanate derivatization and 'dilute-and-shoot' methods for HPLC–MS/MS-based targeted metabolomics." Analytical and Bioanalytical Chemistry. [Link][6]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography of amino acids after derivatization with 9-isothiocyanatoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability, Storage, and Handling of 2-Isothiocyanatopyridine (2-ITCP)

Executive Summary

2-Isothiocyanatopyridine (2-ITCP) presents a unique stability challenge in heterocyclic chemistry. Unlike its 3- and 4-pyridyl isomers, 2-ITCP possesses a specific electronic configuration that facilitates rapid, reversible dimerization at room temperature. This guide moves beyond standard "cold storage" advice to address the core mechanistic failure mode: the [4+2] cycloaddition to pyrido[1,2-a]-1,3,5-triazine-2,4-dithione .

This document outlines a self-validating storage and handling protocol designed to distinguish between reversible dimerization (recoverable) and irreversible hydrolysis (degradation), ensuring experimental reproducibility in drug discovery and synthesis.

Part 1: The Reactivity Matrix & Failure Modes

To handle 2-ITCP, one must understand that it exists in a precarious equilibrium. The nitrogen atom in the pyridine ring is situated

The Dimerization Trap (Reversible)

The primary instability of 2-ITCP is not oxidative degradation, but dimerization . At ambient temperatures, two molecules of 2-ITCP undergo a [4+2] cycloaddition.[1] One molecule acts as the diene (involving the pyridine ring nitrogen and the C=C bond) and the other as the dienophile (the C=S bond of the ITC group).

-

Product: 3-(2-pyridyl)-pyrido[1,2-a]-1,3,5-triazine-2,4-dithione.[1]

-

Consequence: The material solidifies and loses the characteristic isothiocyanate reactivity.

-

Remediation: This process is thermally reversible. Heating the dimer to approximately 70°C in solution dissociates it back into the monomeric 2-ITCP.

Hydrolysis (Irreversible)

Like all isothiocyanates, 2-ITCP is susceptible to nucleophilic attack by water.

-

Mechanism: Water attacks the electrophilic carbon of the -N=C=S group, forming a dithiocarbamic acid intermediate which rapidly decarboxylates (losing COS/CO2/H2S) to yield 2-aminopyridine .

-

Consequence: Permanent loss of the electrophilic pharmacophore.

Mechanistic Pathway Diagram

Figure 1: The dual fate of 2-ITCP. The green dashed line represents the critical recovery pathway often overlooked in standard handling protocols.

Part 2: Storage & Handling Protocols[2]

The following protocols are designed to be self-validating . You do not just "store" the chemical; you actively manage its state.

Storage Specifications

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Strict) | Kinetic inhibition of the dimerization reaction. At 4°C, dimerization can still proceed slowly over weeks. |

| Atmosphere | Argon or Nitrogen | Prevents hydrolysis. Argon is preferred due to its higher density, blanketing the solid/liquid. |

| Container | Amber Glass, PTFE-lined cap | Protects from light (though less critical than moisture) and ensures chemical resistance against sulfur-containing volatiles. |

| Desiccant | Secondary Containment | Store the primary vial inside a jar containing activated silica gel or molecular sieves to maintain local humidity <10%. |

The "Thaw and Verify" Workflow

Never use 2-ITCP directly from the freezer without validation. Use this decision matrix:

-

Equilibration: Allow the sealed vial to reach room temperature (prevent condensation).

-

Visual Inspection:

-

Liquid/Oil: Likely Monomer.

-

Solid/Precipitate: Likely Dimer (or hydrolysis product).

-

-

The "Heat-Crack" Test (Self-Validation Step):

-

If the material has solidified, dissolve a small amount in dry CDCl3 or DMSO-d6.

-

Run a rapid IR or NMR.

-

If Dimer is present: Heat the reaction solvent to 70°C before adding the nucleophile/substrate. This ensures the monomer is the active species available for reaction.

-

Part 3: Analytical Validation

To confirm the quality of your reagent, look for these specific markers.

Infrared Spectroscopy (FT-IR)

This is the fastest method to determine the state of the reagent.

-

Monomer (Active): Strong, broad absorption at 2000–2150 cm⁻¹ (N=C=S stretching).

-

Dimer (Inactive): Loss of the 2100 cm⁻¹ peak. Appearance of C=S (thiocarbonyl) bands around 1100–1200 cm⁻¹ and C=N stretches.

-

Hydrolysis Product (Amine): Appearance of N-H stretching bands at 3300–3500 cm⁻¹ .

1H NMR Spectroscopy[1]

-

Monomer: Typical pyridine ring protons.

-

Dimer: The symmetry of the molecule changes. The chemical shifts will move upfield/downfield significantly due to the loss of aromaticity in the triazine fused ring system.

-

Validation: If the spectrum is complex, heat the NMR tube to 60°C. If the spectrum simplifies back to the monomeric pyridine signals, the material is recoverable.

Part 4: Experimental Application Strategy

Given the instability, In Situ Generation is the "Gold Standard" for reproducibility, bypassing storage issues entirely.

Protocol: In Situ Generation of 2-ITCP

Recommended for critical library synthesis or SAR studies.

-

Reagents: 2-Aminopyridine (1.0 eq), 1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq) OR Thiophosgene (caution required).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-aminopyridine in DCM at 0°C.

-

Add TCDI slowly.

-

Stir for 1-2 hours at 0°C to RT.

-

Do not isolate. Add your nucleophile (amine, alcohol, etc.) directly to this reaction mixture.

-

-

Why this works: The 2-ITCP is consumed by your nucleophile as fast as it is generated, preventing dimerization.

Handling Decision Tree

Figure 2: Operational workflow for assessing and recovering 2-ITCP stock.

References

-

Marchalin, M., & Martvon, A. (1980). Reactions of pyridyl isothiocyanates with diazoalkanes and azoimide. Collection of Czechoslovak Chemical Communications, 45(8), 2329-2339.[1] (Describes the dimerization of 2-pyridyl isothiocyanate to pyrido[1,2-a]-1,3,5-triazine-2,4-dithione).

-

Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by ketens and isocyanates. A mechanistic comparison. Chemical Society Reviews, 4(2), 231-250. (Mechanistic grounding for isothiocyanate electrophilicity and hydrolysis).

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Isothiocyanatopyridine. (Standard storage conditions and safety data).

-

Hull, R. (1968). The reaction of 2-aminopyridine with thiophosgene. Journal of the Chemical Society C: Organic, 1777-1779. (Foundational work on the synthesis and equilibrium of 2-ITCP).

Sources

hazards and safety precautions for 2-isothiocyanatopyridine

This technical guide details the hazards, reactivity profile, and safety protocols for 2-Isothiocyanatopyridine (CAS 52648-45-0). Unlike its more stable isomers, this compound exhibits a unique monomer-dimer equilibrium that dictates its handling requirements.

CAS: 52648-45-0 | Formula: C₆H₄N₂S | M.W.: 136.17 g/mol (Monomer)[1][2]

Executive Summary

2-Isothiocyanatopyridine is a specialized heterocyclic building block used in the synthesis of photochemotherapeutic agents and kinase inhibitors. Crucial Safety Distinction: Unlike typical liquid isothiocyanates (ITCs), the 2-pyridyl isomer is thermodynamically unstable in its monomeric form at room temperature. It spontaneously dimerizes to form a solid, which must be thermally dissociated ("cracked") to restore reactivity.

Primary Hazard: The user faces a dual-threat:

-

The Solid Dimer: Often mistaken for a stable powder, it can rapidly release volatile, lachrymatory monomer upon heating.

-

The Monomer: A potent electrophile that irreversibly alkylates nucleophilic residues (cysteine, lysine) in biological proteins.

Chemical Profile & Reactivity

The Monomer-Dimer Equilibrium

The proximity of the pyridine ring nitrogen (nucleophile) to the isothiocyanate carbon (electrophile) facilitates intermolecular attack, leading to dimerization. This process is reversible but requires thermal energy to shift the equilibrium back to the reactive monomer.

Implication for Researchers:

-

Storage: The compound may arrive as a solid (dimer) or a solution. Over time, solutions may precipitate the dimer.

-

Reactions: Protocols often require heating to

to generate the active electrophile in situ.

Physical Properties

| Property | Value | Note |

| Appearance | Yellow to orange liquid (fresh) or solid (aged/dimer) | Dimerization changes state from liquid to solid. |

| Boiling Point | 55-60 °C @ 0.1 Torr | High vacuum required for distillation to prevent polymerization. |

| Solubility | DCM, THF, Chloroform | Reacts violently with alcohols/amines. |

| Flash Point | >107 °C | Combustible. |

Toxicological Hazards

Mechanism of Toxicity

The isothiocyanate group (-N=C=S) is a "soft" electrophile. It targets sulfhydryl (-SH) groups in enzymes and glutathione.

-

Lachrymator: The monomer vapor interacts with TRPA1 ion channels in the eyes and respiratory tract, causing immediate, severe stinging.

-

Sensitizer: Repeated exposure can lead to haptenization of proteins, causing allergic contact dermatitis or respiratory sensitization.

GHS Classification (Monomer)

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)

Risk Assessment & Engineering Controls

Hierarchy of Controls

-

Elimination: Use the stable hydrochloride salt of 2-aminopyridine and generate the ITC in situ using thiophosgene (if equipped) or thiocarbonyldiimidazole (TCDI) to avoid storing the unstable ITC.

-

Engineering: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE:

-

Gloves: Nitrile is generally insufficient for prolonged contact with organic ITCs. Use Silver Shield (Laminate) or double-gloved Nitrile (min 0.11mm) with immediate change upon splash.

-

Respiratory: If heating outside a hood (strictly prohibited) or during spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

-

Handling "Cracking" Reactions

When heating the dimer to access the monomer:

-

Closed Systems: Never heat in a sealed vessel without a pressure relief valve. The dissociation increases molar volume and vapor pressure significantly.

-

Solvent Choice: Use non-nucleophilic solvents (THF, Toluene). Avoid alcohols (forms thiocarbamates) or water (hydrolysis to amine + COS).

Visualization: Reactivity & Safety Logic

Diagram 1: The Dimerization Hazard Cycle

This diagram illustrates the reversible dimerization and the safety checkpoints required at each phase.

Caption: The thermal dissociation of the solid dimer releases the volatile monomer. Handling the solid requires the same precautions as the liquid due to this equilibrium.

Emergency Response Protocols

Spill Cleanup (Self-Validating Protocol)

Principle: Do not just absorb; chemically neutralize (quench) the electrophile.

-

Evacuate: Clear the immediate area. The lachrymatory effect serves as its own warning property.

-

PPE: Don double nitrile gloves, lab coat, goggles, and respirator (if outside hood).

-

Quench Solution Prep: Mix 5% aqueous ammonia or saturated sodium bicarbonate with 10% surfactant (soap).

-

Why: Ammonia/Hydroxide acts as a sacrificial nucleophile, converting the toxic ITC into a stable thiourea or thiocarbamate derivative.

-

-

Application: Cover the spill with an absorbent pad, then soak the pad with the quench solution. Let sit for 15 minutes.

-

Disposal: The residue is now a chemical waste, not an acute inhalation hazard.

First Aid

-

Eye Contact: Flush with water for 15 minutes.[3] Do not rub (corneal abrasion risk).

-

Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases skin permeability).

-

Inhalation: Move to fresh air immediately. Corticosteroids may be required for pulmonary edema (delayed effect).

Storage & Stability

-

Temperature: Store at -20°C . Low temperature slows dimerization but does not stop it.

-

Atmosphere: Store under Argon or Nitrogen . Moisture catalyzes hydrolysis to 2-aminopyridine and Carbonyl Sulfide (toxic gas).

-

Shelf Life: 6-12 months. If the liquid turns into a solid mass, it has dimerized. It can often be used "as is" if the reaction protocol involves heating, but stoichiometry calculations must account for the dimer's MW (2x).

References

-

National Institutes of Health (NIH) - PubChem. 2-Isothiocyanatopyridine (Compound). Available at: [Link]

-

Molecules Journal. A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Discusses dimerization of 2-pyridyl isomers. Available at: [Link]

Sources

Sourcing & Synthesis of 2-Isothiocyanatopyridine: A Technical Guide

This guide provides a technical analysis of sourcing, synthesizing, and validating 2-isothiocyanatopyridine (CAS: 52648-45-0) . Due to the inherent instability of pyridyl isothiocyanates, this document prioritizes freshness verification and in-situ synthesis over simple procurement.

Part 1: Executive Summary & Strategic Sourcing

2-Isothiocyanatopyridine (2-Py-NCS) is a high-value electrophile used in fragment-based drug discovery (FBDD) and the synthesis of bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). However, its high reactivity and susceptibility to hydrolysis make it a "high-risk" catalog item .

Commercial batches often degrade into insoluble thioureas or hydrolysis products during storage. Therefore, the decision to "Buy" vs. "Make" should be governed by the Sourcing Decision Matrix below.

Sourcing Decision Matrix

Figure 1: Decision matrix for procuring 2-isothiocyanatopyridine based on scale and risk tolerance.

Commercial Availability

If purchasing is necessary, prioritize Building Block Specialists over general aggregators. Aggregators often list "virtual stock" that triggers a synthesis-on-demand order, delaying delivery.

| Vendor Tier | Recommended Suppliers (Examples) | Pros | Cons |

| Tier 1: Specialists | Enamine, Combi-Blocks, Fluorochem | Higher likelihood of recent synthesis; often provide H-NMR on request. | Stock fluctuates rapidly. |

| Tier 2: General | Sigma-Aldrich, TCI | Reliable logistics; established QC. | Often backordered; higher cost per gram. |

| Tier 3: Aggregators | MolPort, eMolecules | Broad search scope. | High risk of "ghost stock" (listed but unavailable). |

Part 2: Technical Specifications & Quality Control

When receiving a commercial batch or validating your own synthesis, standard LC-MS is insufficient due to potential hydrolysis on the column. You must use orthogonal spectroscopic methods .

The "Self-Validating" QC Protocol

A pure sample must pass all three checkpoints below.

| Checkpoint | Method | Expected Signal | Failure Mode (Degradation) |

| 1. Functional Group | FT-IR (Neat/ATR) | Strong, broad peak at 2050–2150 cm⁻¹ (-N=C=S stretch). | Disappearance of peak; appearance of broad -NH/OH bands >3000 cm⁻¹. |

| 2. Structure | ¹H NMR (CDCl₃) | 4 aromatic protons (pyridine ring). Distinct shifts vs. 2-aminopyridine. | Appearance of broad singlets (thiourea formation) or shifts matching 2-aminopyridine. |

| 3. Carbon Backbone | ¹³C NMR | Warning: The NCS carbon (~130-140 ppm) is often silent or extremely broad due to relaxation dynamics. | Do not reject a batch solely because the NCS carbon is missing in ¹³C NMR. Rely on IR. |

Critical Note: The NCS carbon signal in ¹³C NMR is notoriously difficult to observe due to chemical exchange and quadrupolar broadening from the nitrogen. Trust the IR spectrum for the isothiocyanate group.

Part 3: The "Make" Option (Recommended)

For quantities >1g, or to ensure maximum reactivity, synthesis from 2-aminopyridine is recommended. While thiophosgene (CSCl₂) is the classical reagent, it is highly toxic.[1][2]

A modern, safer protocol utilizes FeCl₃-mediated desulfurization of a dithiocarbamate intermediate. This "One-Pot" method avoids thiophosgene and uses standard laboratory reagents.

Protocol: Iron(III)-Mediated One-Pot Synthesis

Reference Grounding: Based on methods adapted from MDPI and standard isothiocyanate preparations [1, 2].

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Carbon Disulfide (CS₂, 4.0 equiv)

-

Sodium Hydride (NaH, 1.2 equiv) or DABCO (2.0 equiv) for a milder base.

-

Iron(III) Chloride hexahydrate (FeCl₃·6H₂O, 2.0 equiv)

-

Solvent: DMF (anhydrous) or THF.

Workflow Diagram:

Figure 2: One-pot synthesis workflow using FeCl₃-mediated desulfurization.

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under N₂, dissolve 2-aminopyridine (10 mmol) in anhydrous DMF (10 mL). Cool to 0°C.[3]

-

Base Addition: Carefully add NaH (12 mmol, 60% dispersion) in portions. Stir until gas evolution ceases.

-

CS₂ Addition: Add CS₂ (40 mmol) dropwise via syringe. Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn yellow/orange as the dithiocarbamate forms.

-

Desulfurization: Cool the mixture back to 0°C. Add a solution of FeCl₃·6H₂O (20 mmol) in water (15 mL) rapidly.

-

Reaction: Stir vigorously at RT for 60 minutes. The reaction is typically fast.

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<40°C) .

-

Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc) or vacuum distillation. Store immediately at -20°C.

Part 4: Handling & Safety

-

Lachrymator: Isothiocyanates are potent lachrymators.[2] Handle only in a functioning fume hood.

-

Nucleophile Sensitivity: Avoid protic solvents (MeOH, EtOH) for storage. Use anhydrous DMSO or CH₂Cl₂ for stock solutions.

-

Cold Storage: Store neat oil at -20°C under Argon. Stability is significantly reduced in solution.

References

-

A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 2013. Link

-

Synthesis of Isothiocyanates: An Update. Arkivoc, 2020. Link

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry, 2015.[4] Link

-

2-Isothiocyanatopyridine Product Data. ChemicalBook. Link

Sources

2-Isothiocyanatopyridine: Synthetic Utility and Reactivity Profile

Executive Summary

2-Isothiocyanatopyridine (2-ITCP) represents a class of "privileged intermediates" in heterocyclic chemistry. Unlike its phenyl isothiocyanate counterparts, which are often stable benchtop reagents, 2-ITCP is characterized by heightened electrophilicity and a propensity for rapid dimerization or hydrolysis. Its primary value lies not as a final product, but as a transient, bifunctional scaffold used to access fused heterocycles—specifically 1,2,4-triazolo[1,5-a]pyridines and pyrido[2,3-d]pyrimidines .

This guide addresses the practical challenges of handling 2-ITCP, detailing in situ generation protocols to bypass stability issues, and mapping its application in the synthesis of bioisosteres relevant to kinase inhibition and adenosine receptor modulation.

Chemical Identity & Stability Profile[1]

The pyridine ring exerts a strong electron-withdrawing effect on the isothiocyanate (-N=C=S) group, making the central carbon significantly more electrophilic than in phenyl isothiocyanate.

| Property | Description | Implications for Protocol |

| Electrophilicity | High (due to pyridyl N) | Reacts rapidly with weak nucleophiles; prone to hydrolysis. |

| Stability | Low / Transient | Do not store. Generate in situ or use immediately upon isolation. |

| Dimerization | High Risk | Can form pyridopyrimidine-like dimers if left in basic solution. |

| Solubility | DCM, THF, DMF | Compatible with standard organic solvents; avoid protic solvents during generation. |

The "Hot" Electrophile Challenge

In drug discovery, the 2-ITCP moiety acts as a 1,3-electrophilic center. Upon reaction with a nucleophile (like a hydrazine or amine), the pyridine nitrogen (N1) becomes nucleophilic, enabling a secondary "back-biting" cyclization. This Tandem Addition-Cyclization is the core mechanism for generating fused ring systems.

Synthesis and Generation Strategies

Due to the handling difficulties described above, two primary methods are recommended. Method A is for isolation (if strictly necessary), while Method B is the industry standard for one-pot heterocycle synthesis.

Method A: The Thiophosgene Route (Classical)

Best for: Large scale isolation when immediate downstream reaction isn't possible.

Mechanism: Nucleophilic attack of 2-aminopyridine on thiophosgene followed by elimination of HCl. Safety Warning: Thiophosgene is highly toxic. This reaction requires a well-ventilated fume hood and caustic scrubbers.

Method B: The Dithiocarbamate Desulfurization (Recommended)

Best for: In situ generation and safety.

Mechanism:

-

2-Aminopyridine reacts with CS₂ and a base (TEA) to form the dithiocarbamate salt.

-

A desulfurizing agent (Tosyl Chloride or DCC) eliminates sulfur to yield the isothiocyanate.

Figure 1: Divergent synthetic pathways for generating 2-ITCP. Method B is preferred for safety and one-pot efficiency.

Experimental Protocol: Synthesis of 1,2,4-Triazolo[1,5-a]pyridine[1][2][3][4][5]

This protocol demonstrates the in situ utilization of 2-ITCP to synthesize a triazolopyridine scaffold, a common pharmacophore in kinase inhibitors (e.g., inhibitors of JAK or PIM kinases).

Materials

-

2-Aminopyridine (1.0 equiv)

-

1,1'-Thiocarbonyldiimidazole (TCDI) or CS₂/DCC (1.1 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Catalyst: None required for this spontaneous cyclization.

Step-by-Step Methodology

-